5-bromo-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)thiophene-2-sulfonamide
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Description
5-bromo-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a sulfonamide derivative that belongs to the class of thiophene compounds.
Scientific Research Applications
CCR4 Receptor Antagonists Development
The identification of N-(5-Bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide 1 as a hit in a CCR4 receptor antagonist high-throughput screen (HTS) marks a significant advance. This discovery facilitated the rapid development of potent CCR4 receptor antagonist candidate drugs, showcasing the compound's pivotal role in therapeutic agent development against diseases modulated by the CCR4 receptor (Kindon et al., 2017).
Antimicrobial and Biofilm Formation Reduction
Research on thiophene derivatives, including those structurally related to the subject compound, demonstrates their potential in reducing biofilm formation by marine bacteria and their antimicrobial properties. This highlights the chemical's relevance in addressing microbial resistance and its applications in marine biology and environmental science (Benneche et al., 2011).
Synthesis and Derivatization for Sulfonamides
The synthetic pathways and derivatization methods for producing various sulfonamide derivatives from related thiophene compounds have been detailed, emphasizing the chemical's versatility in creating diverse molecular structures for further scientific exploration (Hartman & Halczenko, 1990).
Photosensitizers for Photodynamic Therapy
The compound's derivatives have been investigated for their spectroscopic, photophysical, and photochemical properties, particularly in the context of photodynamic therapy (PDT). Their high singlet oxygen quantum yield and good fluorescence properties position them as potential Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Ocular Hypotensive Activity in Glaucoma Models
The evaluation of thiophene sulfonamide derivatives for their topical ocular hypotensive activity demonstrates the compound's potential in glaucoma treatment. Through structural modifications to optimize inhibitory potency against carbonic anhydrase and water solubility, significant advancements in glaucoma therapy research have been made (Prugh et al., 1991).
properties
IUPAC Name |
5-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO3S3/c1-17-7(8-2-4-10(13)18-8)6-14-20(15,16)11-5-3-9(12)19-11/h2-5,7,14H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJBWHXNULMXBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=C(S1)Br)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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